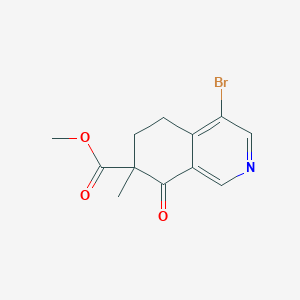
Thiophene, 2,5-bis(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-bis(methylthio)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The compound 2,5-bis(methylthio)thiophene is notable for its two methylthio groups attached to the 2 and 5 positions of the thiophene ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(methylthio)thiophene typically involves the introduction of methylthio groups to a thiophene ring. One common method is the reaction of thiophene with methylthiol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of 2,5-bis(methylthio)thiophene may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining control over reaction conditions and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-bis(methylthio)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the methylthio groups to thiol groups.
Substitution: Electrophilic substitution reactions can occur at the 3 and 5 positions of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated thiophenes.
Applications De Recherche Scientifique
2,5-bis(methylthio)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and energy storage devices
Mécanisme D'action
The mechanism of action of 2,5-bis(methylthio)thiophene involves its ability to undergo reversible redox processes. This property makes it a suitable candidate for applications in energy storage, where it can function as a cathode material. The compound’s redox activity is attributed to the presence of the methylthio groups, which can donate and accept electrons during electrochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methoxy-5-methylthiothiophene: Similar in structure but with a methoxy group instead of a second methylthio group.
2,5-dimethylthiophene: Lacks the sulfur-containing substituents, resulting in different chemical properties.
2,5-dichlorothiophene: Contains chlorine atoms instead of methylthio groups, leading to different reactivity.
Uniqueness
2,5-bis(methylthio)thiophene is unique due to its dual methylthio substituents, which impart distinct redox properties and make it particularly useful in applications requiring reversible electron transfer. This sets it apart from other thiophene derivatives that may not exhibit the same level of redox activity .
Propriétés
Numéro CAS |
50878-66-5 |
|---|---|
Formule moléculaire |
C6H8S3 |
Poids moléculaire |
176.3 g/mol |
Nom IUPAC |
2,5-bis(methylsulfanyl)thiophene |
InChI |
InChI=1S/C6H8S3/c1-7-5-3-4-6(8-2)9-5/h3-4H,1-2H3 |
Clé InChI |
JXURRPQVGBXPBT-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(S1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13908737.png)

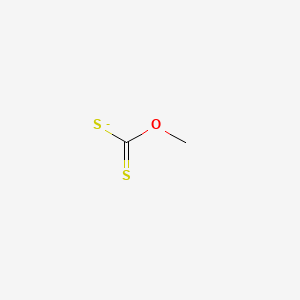
![[(3S,5R)-4,4-difluoro-1-adamantyl]methanol](/img/structure/B13908753.png)


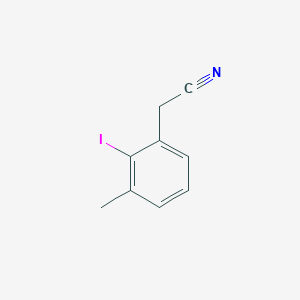

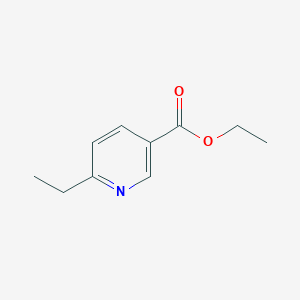
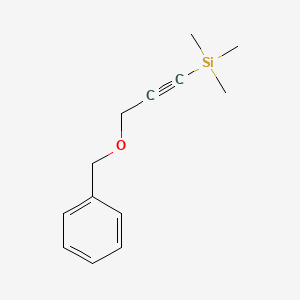
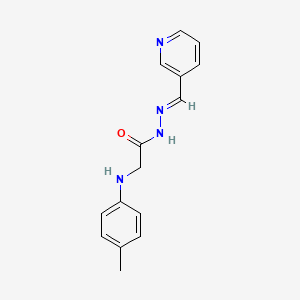
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B13908803.png)
![[(2R)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13908806.png)
